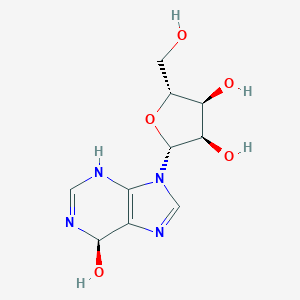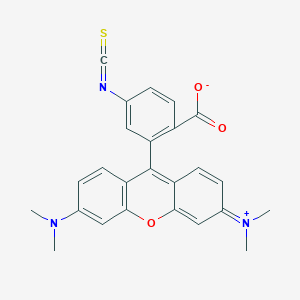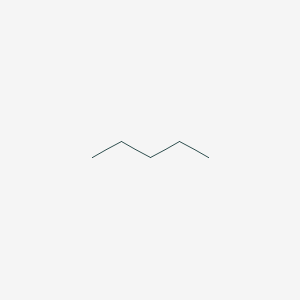
9-Anthroylcyanide
描述
9-Anthroylcyanide, also known as anthracene-9-carbonyl cyanide, is an organic compound with the molecular formula C16H9NO. It is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and contains a cyanide group attached to the carbonyl carbon at the ninth position of the anthracene ring. This compound is known for its fluorescent properties and is used in various scientific applications, particularly in the field of fluorescence detection.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 9-Anthroylcyanide typically involves the reaction of 9-anthrylcarboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then treated with sodium cyanide to yield this compound. The reaction conditions generally require anhydrous solvents and controlled temperatures to ensure high yields and purity.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes the use of large-scale reactors for the acid chloride formation and subsequent cyanide addition, with appropriate safety measures to handle the toxic reagents involved.
化学反应分析
Types of Reactions: 9-Anthroylcyanide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming anthracen-9-ylmethanol.
Substitution: The cyanide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can react with the cyanide group under basic or acidic conditions.
Major Products:
Oxidation: Anthraquinone derivatives.
Reduction: Anthracen-9-ylmethanol.
Substitution: Various substituted anthracene derivatives depending on the nucleophile used.
科学研究应用
9-Anthroylcyanide has several applications in scientific research:
Chemistry: It is used as a fluorescent reagent for the derivatization of hydroxyl compounds, aiding in their detection and separation using reverse-phase high-performance liquid chromatography (RP-HPLC) with fluorescence detection.
Biology: Its fluorescent properties make it useful in biological assays to track and visualize molecular interactions.
Medicine: Research is ongoing to explore its potential cytotoxic and antibacterial properties.
Industry: It is used in the development of organic electronics and optoelectronic devices, such as light-emitting diodes (LEDs) and organic solar cells.
作用机制
The mechanism of action of 9-Anthroylcyanide primarily involves its ability to absorb photons and undergo electronic transitions due to its conjugated aromatic structure. This property is exploited in fluorescence-based applications, where it can form fluorescent esters by reacting with hydroxyl groups on target molecules . The molecular targets and pathways involved in its biological activity are still under investigation, with some studies indicating potential interactions with cellular components leading to cytotoxic effects.
相似化合物的比较
- 9-Anthracenecarbonitrile
- 9,10-Anthracenedicarbonitrile
- 9-Cyanophenanthrene
- 2-Acetylanthracene
Comparison: 9-Anthroylcyanide is unique due to its specific functional groups that confer distinct fluorescent properties and reactivity. Compared to 9-Anthracenecarbonitrile and 9,10-Anthracenedicarbonitrile, this compound has a carbonyl group that enhances its ability to form fluorescent derivatives. Its cyanide group also allows for versatile chemical modifications, making it a valuable compound in synthetic chemistry and material science .
属性
IUPAC Name |
anthracene-9-carbonyl cyanide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9NO/c17-10-15(18)16-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)16/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMKFDGUBVPIERQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C(=O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101006565 | |
| Record name | Anthracene-9-carbonyl cyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101006565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85985-44-0 | |
| Record name | 9-Anthranoylnitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085985440 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Anthracene-9-carbonyl cyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101006565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-Anthracenecarbonyl cyanide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B149044.png)
![[4-(3-acetyloxy-3-methylpent-4-enyl)-4a,8,8-trimethyl-3-methylidene-2,4,5,6,7,8a-hexahydro-1H-naphthalen-1-yl] acetate](/img/structure/B149045.png)








![3-Amino-3-benzo[1,3]dioxol-5-yl-propionic acid](/img/structure/B149080.png)

